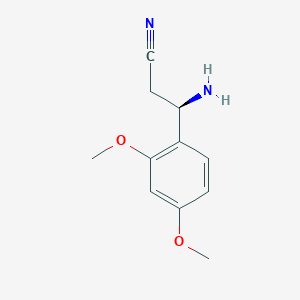
(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is an organic compound that belongs to the class of nitriles. This compound features an amino group and a nitrile group attached to a propanenitrile backbone, with two methoxy groups on the phenyl ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of (2,4-dimethoxyphenyl)acetonitrile with a suitable amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary based on the specific application and biological context.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-phenylpropanenitrile: Lacks the methoxy groups on the phenyl ring.
(3R)-3-Amino-3-(4-methoxyphenyl)propanenitrile: Contains only one methoxy group on the phenyl ring.
Uniqueness
(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties and interactions with biological targets.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(3R)-3-amino-3-(2,4-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7,10H,5,13H2,1-2H3/t10-/m1/s1 |
InChIキー |
IASCVOHGPBVPFH-SNVBAGLBSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)[C@@H](CC#N)N)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(CC#N)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















